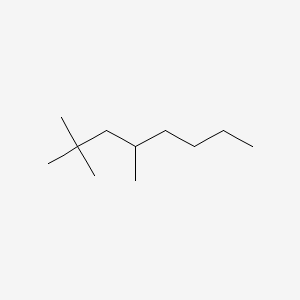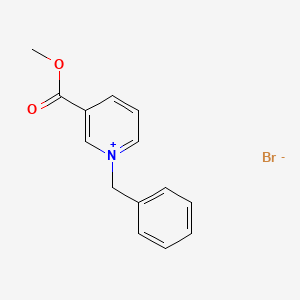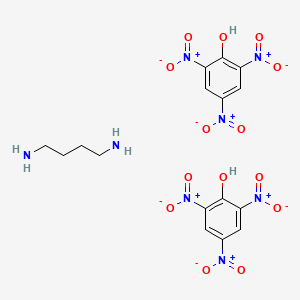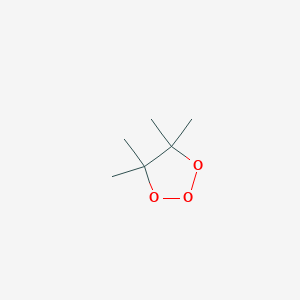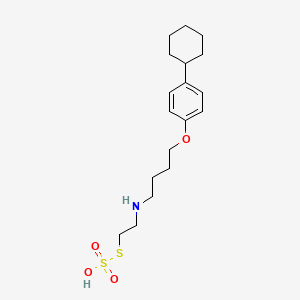
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) is a complex organic compound with a unique structure that combines elements of ethanethiol and phenoxybutylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) involves multiple steps The initial step typically includes the preparation of the phenoxybutylamine derivative
Preparation of Phenoxybutylamine Derivative: This step involves the reaction of p-cyclohexylphenol with butylamine under controlled conditions to form the phenoxybutylamine derivative.
Introduction of Ethanethiol Group: The phenoxybutylamine derivative is then reacted with ethanethiol in the presence of a suitable catalyst to introduce the ethanethiol group.
Sulfation: The final step involves the sulfation of the compound using a sulfating agent such as sulfur trioxide or chlorosulfonic acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form simpler thiol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen phosphate (ester)
- Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen carbonate (ester)
Uniqueness
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydrogen sulfate ester group enhances its solubility and reactivity compared to similar compounds with different ester groups.
Properties
CAS No. |
21220-77-9 |
|---|---|
Molecular Formula |
C18H29NO4S2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
1-cyclohexyl-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C18H29NO4S2/c20-25(21,22)24-15-13-19-12-4-5-14-23-18-10-8-17(9-11-18)16-6-2-1-3-7-16/h8-11,16,19H,1-7,12-15H2,(H,20,21,22) |
InChI Key |
JJQPAXLGQXCSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)



![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)

